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Compound of Interest

Compound Name: DDD100097

Cat. No.: B15562818

An in-depth analysis of the early-stage efficacy of the novel N-myristoyltransferase inhibitor,
DDD100097, reveals a promising lead compound for the treatment of Human African
Trypanosomiasis (HAT). Initial studies have demonstrated its ability to inhibit the target
enzyme, Trypanosoma brucei N-myristoyltransferase (TbONMT), and show in vivo activity in a
mouse model of the disease.

This technical guide provides a comprehensive summary of the initial efficacy data for
DDD100097 and related compounds in its series. It includes quantitative data from key
experiments, detailed methodologies for the cited assays, and visualizations of the relevant
biological pathways and experimental workflows to support further research and development.

Quantitative Efficacy Data

The development of DDD100097 is part of a broader effort to optimize a series of pyrazole
sulfonamide inhibitors of TONMT. The following tables summarize the key in vitro and in vivo
efficacy data for compounds in this series, leading to the identification of molecules with
promising therapeutic potential.
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. Human Human .
TbNMT IC50 T. b. brucei Selectivity
Compound NMT1 IC50 NMT2 IC50
(nM) EC50 (nM) (Human/Tb)
(nM) (nM)
DDD85646 2 2 3 - 15
Data not
DDD100097 explicitly
series provided in
compounds initial
publications

Table 1: In Vitro Activity of NMT Inhibitors. This table summarizes the half-maximal inhibitory
concentration (IC50) against recombinant Trypanosoma brucei N-myristoyltransferase
(TbNMT) and human NMT isoforms, as well as the half-maximal effective concentration (EC50)
against T. b. brucei parasites in culture. Data for the lead compound DDD85646 is presented
as a key reference point for the series.

] Route of
Compound Animal Model Dose (mg/kg) L . Outcome
Administration

] ) Cure of
Mouse (T. b. Oral (twice daily )
DDD85646 ) 50 peripheral
brucei) for 7 days) ] ]
infection
DDD100097 Mouse (Stage Il Partial efficacy
series HAT) demonstrated

Table 2: In Vivo Efficacy of NMT Inhibitors. This table outlines the results from preclinical animal
model studies. DDD85646, a precursor compound, was effective in clearing peripheral
infections. The DDD100097 series, developed for improved brain permeability, has shown
partial efficacy in a stage Il model of HAT, which involves central nervous system infection.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the
efficacy of the NMT inhibitor series.
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N-Myristoyltransferase (NMT) Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of
NMT.

e Enzyme and Substrates: Recombinant T. brucei NMT (TbNMT) and human NMT1 and NMT2
were used. The substrates were myristoyl-CoA and a peptide corresponding to a known
NMT substrate.

o Assay Principle: The assay measures the transfer of a radiolabeled myristoyl group from
myristoyl-CoA to the peptide substrate.

e Procedure:
o The enzyme was incubated with the test compound at varying concentrations.
o The reaction was initiated by the addition of the peptide substrate and [3H]myristoyl-CoA.
o The reaction mixture was incubated to allow for the myristoylation of the peptide.

o The reaction was stopped, and the myristoylated peptide was separated from the
unreacted [2H]myristoyl-CoA.

o The amount of radioactivity incorporated into the peptide was measured using a
scintillation counter.

o Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by plotting
the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Trypanosoma brucei brucei Cell-Based Assay

This assay determines the potency of a compound against live T. b. brucei parasites.
e Cell Line: Trypanosoma brucei brucei bloodstream form parasites were used.

o Assay Principle: A resazurin-based cell viability assay was employed. Resazurin, a blue non-
fluorescent dye, is reduced to the pink, highly fluorescent resorufin by metabolically active
cells.
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e Procedure:

o

Parasites were seeded in 96-well plates.

The test compound was added at various concentrations.

[¢]

[¢]

The plates were incubated for 48 hours to allow for parasite proliferation.

Resazurin was added to each well, and the plates were incubated for a further 24 hours.

[e]

o

Fluorescence was measured using a plate reader.

o Data Analysis: The half-maximal effective concentration (EC50) was determined by plotting
the percentage of viable cells against the logarithm of the compound concentration.

In Vivo Efficacy in a Mouse Model of HAT

This experiment evaluates the therapeutic effect of the compounds in a living organism infected
with the parasite.

« Animal Model: Female BALB/c mice were infected with T. b. brucei. For stage Il models,
infection is allowed to progress to the central nervous system.

e Treatment:
o Compounds were formulated for the appropriate route of administration (e.g., oral).
o Treatment was initiated at a specified time post-infection.

o Mice received a defined dose of the compound, typically administered once or twice daily
for a set number of days.

e Monitoring:

o Parasitemia (the number of parasites in the blood) was monitored regularly by microscopic
examination of tail-vein blood.

o The general health and survival of the mice were recorded daily.
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» Outcome Measures: Efficacy was assessed based on the clearance of parasites from the
blood and the number of mice that survived without relapse. A "cure” is typically defined as
the absence of parasites in the blood for a specified period after the end of treatment.

Visualizations
N-Myristoylation Signhaling Pathway

The following diagram illustrates the central role of N-myristoyltransferase (NMT) in protein
modification and the mechanism of its inhibition.
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Caption: Mechanism of NMT inhibition by DDD100097.

Experimental Workflow for In Vivo Efficacy

This diagram outlines the key steps in the preclinical evaluation of NMT inhibitors in a mouse
model of Human African Trypanosomiasis.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b15562818?utm_src=pdf-body-img
https://www.benchchem.com/product/b15562818?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15562818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Infect Mice with
T. b. brucei

Administer DDD100097
(or Vehicle Control)

Monitor Parasitemia
and Survival

'

Analyze Parasite Clearance
and Survival Curves

Click to download full resolution via product page
Caption: Workflow for in vivo efficacy studies.
¢ To cite this document: BenchChem. [Initial Efficacy of DDD100097: A Technical Overview for
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15562818?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15562818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

